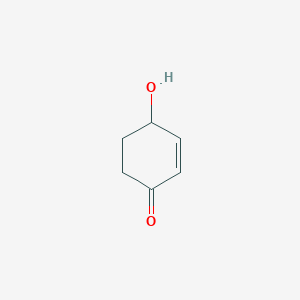
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of cisplatin, a widely used chemotherapy drug, and has shown promising results in preclinical studies.
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride involves several steps. Typically, the process begins with the preparation of 3-(4-Chlorophenyl)propane-1,2-diamine, which is then reacted with a platinum(2+) source, such as platinum(II) chloride, under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands, such as amines or phosphines.
Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of hydroxylated products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving platinum-based compounds.
Biology: The compound has been studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: It has shown potential as an anticancer agent, particularly in the treatment of platinum-resistant ovarian cancer.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride involves its interaction with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular pathways involved in cell division and survival, making it effective against certain types of cancer.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride is unique compared to other platinum-based compounds due to its specific chemical structure and properties. Similar compounds include:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action but different chemical structure.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure, leading to different pharmacokinetics and side effects.
Oxaliplatin: A third-generation platinum-based drug used in the treatment of colorectal cancer, with a distinct chemical structure and mechanism of action.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)propane-1,2-diamine;platinum(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2.2ClH.Pt/c10-8-3-1-7(2-4-8)5-9(12)6-11;;;/h1-4,9H,5-6,11-12H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCTCLLAAJBGR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)N)Cl.[Cl-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909767 |
Source


|
| Record name | Platinum(2+) chloride--3-(4-chlorophenyl)propane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105856-39-1 |
Source


|
| Record name | D 17872 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105856391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--3-(4-chlorophenyl)propane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
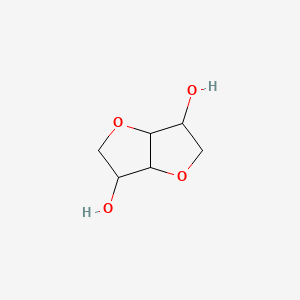
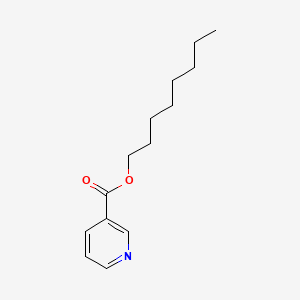
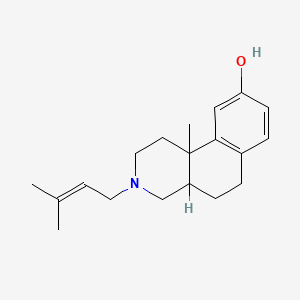
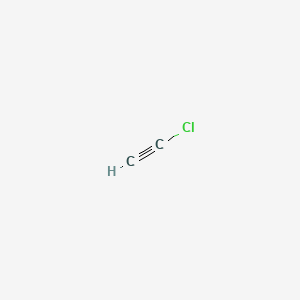
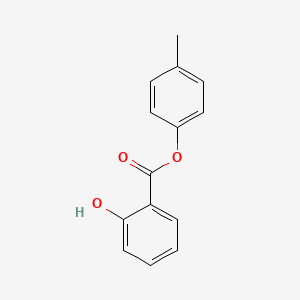
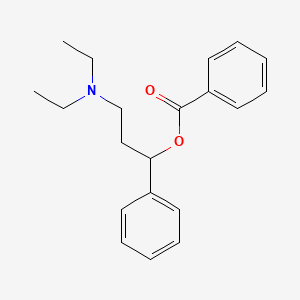
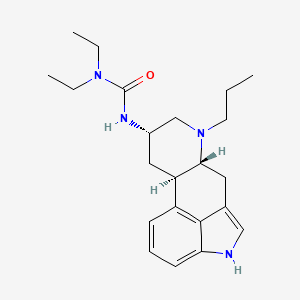
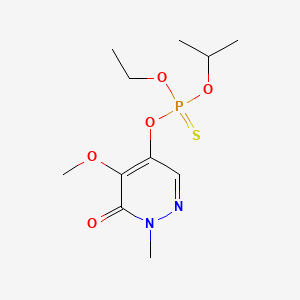
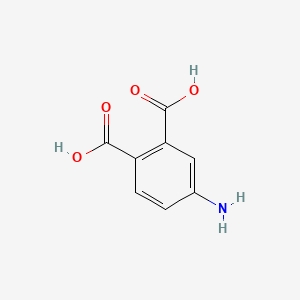
![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)
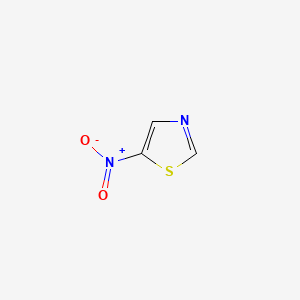
![Bicyclo[2.2.2]octane-2,6-dione](/img/structure/B1205994.png)
